molecular formula C20H19BrClN7O B11554069 N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11554069
M. Wt: 488.8 g/mol
InChI Key: COKJFTQPBCQQFN-YDZHTSKRSA-N
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Description

N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with various functional groups, including bromophenyl, chlorobenzylidene, hydrazinyl, and morpholinyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chlorobenzylidene group, converting it to the corresponding benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield corresponding oxides, while reduction of the chlorobenzylidene group may produce benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(piperidin-4-yl)-1,3,5-triazin-2-amine
  • N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(pyrrolidin-4-yl)-1,3,5-triazin-2-amine

Comparison: Compared to similar compounds, N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of the morpholinyl group This group imparts distinct chemical and biological properties, such as increased solubility and specific interactions with molecular targets

Properties

Molecular Formula

C20H19BrClN7O

Molecular Weight

488.8 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(E)-(3-chlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19BrClN7O/c21-15-4-2-6-17(12-15)24-18-25-19(27-20(26-18)29-7-9-30-10-8-29)28-23-13-14-3-1-5-16(22)11-14/h1-6,11-13H,7-10H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

COKJFTQPBCQQFN-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Br

Origin of Product

United States

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